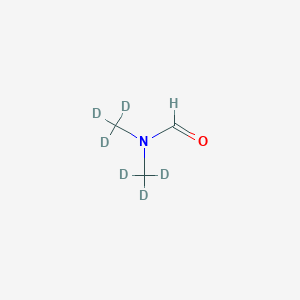
N,N-Dimethyl-d6-formamide
Vue d'ensemble
Description
N,N-Dimethyl-d6-formamide (DMF-d6) is an isotopically labeled compound that has become increasingly important in the fields of chemical synthesis, scientific research, and laboratory experiments. DMF-d6 is a derivative of dimethylformamide (DMF), a common solvent used in organic synthesis, and can be used as an alternative to traditional DMF in certain applications.
Applications De Recherche Scientifique
Catalysis and Chemical Synthesis
N,N-Dimethyl-d6-formamide (DMF) is utilized as a reagent in various catalytic and chemical synthesis processes. For instance, it is part of the WCl6/DMF reagent system for the aminocarbonylation of aryl halides, facilitating the conversion of aryl iodides, bromides, and chlorides to their corresponding N,N-dimethyl amides in good to high yields (Iranpoor et al., 2014).
Complex Formation with Lanthanide Perchlorates
DMF complexes with several lanthanide perchlorates have been prepared and characterized. Studies reveal that the amide bonds to the metal through oxygen and display different coordination numbers in DMF and diphenyl formamide (DPF) complexes (Krishnamurthy & Soundararajan, 1969).
Role in Enzymatic Degradation
DMF acts as a carbon and nitrogen source for bacterial growth via degradation by dimethylformamidase (DMFase). For instance, DMFase from Paracoccus sp. strain DMF is a halophilic and thermostable enzyme that utilizes DMF in this process. The active site of this enzyme consists of a mononuclear iron center that catalyzes the hydrolytic cleavage of the amide bond in DMF (Arya et al., 2020).
Vibrational Spectra Analysis
DMF is studied for its vibrational spectra, aiding in understanding molecular interactions and properties. For example, the Raman and infrared spectra of DMF and its isotopically substituted forms have been measured, leading to insights into the molecular structure and dynamics (Jao, Scott, & Steele, 1982).
Production and Application in Industry
DMF's production process and application fields, particularly in the textile industry, are subjects of significant research. Innovations in production methods aim at reducing costs and enhancing product quality, thereby elevating market competition (Xing, 2002).
Interaction with Other Solvents
The interaction of DMF with other solvents, such as water and rhodamine 6G, has been studied. Changes in spectral bands upon addition of water to DMF, for instance, indicate hydrogen bonding interactions between these molecules (Sharma et al., 2007).
Mécanisme D'action
Target of Action
N,N-Dimethyl-d6-formamide (DMF-d6) is a unique chemical compound that is frequently used as an aprotic solvent in chemical transformations . .
Mode of Action
It is known to be more than just a solvent, and it can play other important roles in organic chemistry . It can be used as a reagent, a catalyst, and a stabilizer . .
Biochemical Pathways
It is known that dmf-d6 can play a role in various chemical transformations
Pharmacokinetics
It is known that dmf-d6 has a molecular weight of 7913 , and it is a colorless liquid with a high boiling point . It is miscible with water and most common organic solvents .
Action Environment
It is known that dmf-d6 is a colorless liquid with a high boiling point , suggesting that it may be stable under a wide range of temperatures
Safety and Hazards
Orientations Futures
N,N-Dimethylformamide is more than just a solvent. It is a unique chemical that can play three important roles in organic chemistry: as a reagent, a catalyst, and a stabilizer . Its future directions could involve further exploration of these roles and their potential applications in various fields of study.
Propriétés
IUPAC Name |
N,N-bis(trideuteriomethyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO/c1-4(2)3-5/h3H,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXDDKWLCZADIW-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C=O)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584366 | |
| Record name | N,N-Bis[(~2~H_3_)methyl]formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
79.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
185990-36-7 | |
| Record name | N,N-Bis[(~2~H_3_)methyl]formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 185990-36-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1339940.png)



![1-(Benzo[b]thiophen-5-yl)ethanone](/img/structure/B1339956.png)
